molecular formula C14H22BNO3S B13940996 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine

Cat. No.: B13940996
M. Wt: 295.2 g/mol
InChI Key: WVFLVTKBBPHPBC-UHFFFAOYSA-N
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Description

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine is an organoboron compound that features a morpholine ring attached to a thienyl group, which is further connected to a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine typically involves the coupling of a thienylboronic acid derivative with a morpholine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thienyl and morpholine rings . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can also play a crucial role in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienyl ring or the morpholine moiety.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the thienyl ring.

Scientific Research Applications

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The thienyl and morpholine moieties can interact with biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine is unique due to the combination of the thienyl and morpholine moieties, which impart distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C14H22BNO3S

Molecular Weight

295.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]morpholine

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-12(20-10-11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3

InChI Key

WVFLVTKBBPHPBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)N3CCOCC3

Origin of Product

United States

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